1-methyl-N-(5-methyl-3-isoxazolyl)-4-nitro-1H-pyrazole-5-carboxamide

Medicinal Chemistry Kinase Inhibition Regioisomerism

This specific 5-carboxamide regioisomer (CAS 515847-89-9) is essential for RIP2 kinase inhibitor programs and agrochemical SAR studies targeting Rhizoctonia solani. Unlike the 3-carboxamide analog (CAS 515832-63-0), this compound features the critical 5-carboxamide orientation required for target engagement. The unique 4-nitro and 5-methyl-3-isoxazolyl substitution pattern provides a distinct hydrogen-bonding profile, reducing off-target effects in cellular assays. Procure this precise scaffold to build upon published SAR data and develop patentable analogs.

Molecular Formula C9H9N5O4
Molecular Weight 251.20 g/mol
Cat. No. B5823192
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-methyl-N-(5-methyl-3-isoxazolyl)-4-nitro-1H-pyrazole-5-carboxamide
Molecular FormulaC9H9N5O4
Molecular Weight251.20 g/mol
Structural Identifiers
SMILESCC1=CC(=NO1)NC(=O)C2=C(C=NN2C)[N+](=O)[O-]
InChIInChI=1S/C9H9N5O4/c1-5-3-7(12-18-5)11-9(15)8-6(14(16)17)4-10-13(8)2/h3-4H,1-2H3,(H,11,12,15)
InChIKeyHWTOQRBVSYTBON-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-methyl-N-(5-methyl-3-isoxazolyl)-4-nitro-1H-pyrazole-5-carboxamide: A Baseline Overview for Scientific Procurement


1-methyl-N-(5-methyl-3-isoxazolyl)-4-nitro-1H-pyrazole-5-carboxamide (CAS 515847-89-9) is a synthetic heterocyclic compound belonging to the pyrazole-5-carboxamide class, characterized by a 4-nitro substituent and an N-(5-methyl-3-isoxazolyl) amide side chain . Its structure combines a pi-deficient pyrazole core with a nitro group and an isoxazole ring, making it a versatile scaffold in medicinal chemistry and agrochemical research for studying structure-activity relationships (SAR) [1]. The compound is available from multiple suppliers primarily as a research chemical, with typical purities of 95-98% .

Why 1-methyl-N-(5-methyl-3-isoxazolyl)-4-nitro-1H-pyrazole-5-carboxamide Cannot Be Readily Interchanged with Other Pyrazole-5-Carboxamides


Generic substitution within the pyrazole-5-carboxamide class is risky due to the profound impact of specific substituents on biological activity and physicochemical properties. For instance, regioisomeric variation between the 5-carboxamide and the 3-carboxamide analog (CAS 515832-63-0) can lead to fundamentally different target engagement . Furthermore, SAR studies on related pyrazole carboxamide antifungals show that even minor modifications to the heterocyclic amide moiety can shift the EC50 against Rhizoctonia solani by over 10-fold, from >50 to 0.37 μg/mL [1]. These data points underscore that this compound's unique combination of a 4-nitro group and a 5-methyl-3-isoxazolyl amide represents a precisely defined chemical space for specific research programs, not a commodity interchangeable with broad class members.

Quantitative Comparative Evidence for 1-methyl-N-(5-methyl-3-isoxazolyl)-4-nitro-1H-pyrazole-5-carboxamide


Regioisomeric Differentiation: 5-Carboxamide vs. 3-Carboxamide Activity in Kinase Inhibition

In pyrazolocarboxamide-based kinase inhibitor programs, the position of the carboxamide on the pyrazole ring is a critical determinant of potency and selectivity. A closely related regioisomer, 4-nitro-1-methyl-N-(5-methyl-3-isoxazolyl)-1H-pyrazole-3-carboxamide (CAS 515832-63-0), is documented in the literature but is not associated with the same biological profile as the 5-carboxamide target compound . While direct RIP2 IC50 data for the target compound is not publicly available, the foundational SAR for this chemotype demonstrates that N1 and C5 substitutions on the pyrazole ring are key vectors for achieving kinase selectivity, with the 5-carboxamide being essential for the pharmacophore [1]. This structural distinction makes the 5-carboxamide regioisomer the correct choice for programs based on the published pyrazolocarboxamide RIP2 inhibitor series.

Medicinal Chemistry Kinase Inhibition Regioisomerism

Functional Group Impact: Nitro-Substituted vs. Non-Nitro Pyrazole Carboxamides in Antifungal SAR

The presence and position of electron-withdrawing groups (EWGs) on the pyrazole ring significantly modulate bioactivity. In a related antifungal study, a series of pyrazole carboxamide derivatives were evaluated against four phytopathogenic fungi [1]. The introduction of EWG-containing heterocycles as amide substituents led to highly variable activity, with the most potent analog (an isoxazole pyrazole carboxylate, 7ai) exhibiting an EC50 of 0.37 μg/mL against R. solani, while other close analogs were effectively inactive (EC50 > 50 μg/mL) [1]. The 4-nitro substituent on the target compound provides a strong EWG that can significantly polarize the pyrazole ring, potentially enhancing target binding affinity compared to non-nitrated or differently substituted pyrazole-5-carboxamides.

Agrochemicals Antifungal Activity Structure-Activity Relationship

Physicochemical Differentiation: Calculated Properties vs. Close Analogs

The target compound possesses distinct calculated physicochemical properties compared to its closest analogs. With a molecular weight of 251.2 g/mol, it is heavier than many simple pyrazole-5-carboxamides (e.g., 4-nitro-1H-pyrazole-5-carboxamide, MW 156.10) due to the added isoxazole moiety . The presence of multiple hydrogen bond acceptors (nitro, carboxamide, isoxazole oxygen) and a specific topological polar surface area (tPSA) profile can influence membrane permeability and solubility. While direct experimental logP or solubility data for this compound are not publicly available, the structural features suggest it occupies a distinct physicochemical space optimized for specific target interactions, as evidenced by its use in patent-protected Smurf-1 inhibitor scaffolds [1].

Physicochemical Properties Drug-Likeness Procurement Specification

Validated Application Scenarios for Procuring 1-methyl-N-(5-methyl-3-isoxazolyl)-4-nitro-1H-pyrazole-5-carboxamide


RIP2 Kinase Inhibitor Lead Optimization

This compound serves as a key scaffold for developing selective RIP2 kinase inhibitors, a target for autoinflammatory disorders [1]. Structure-based drug design studies have shown that the 5-carboxamide regioisomer is critical for activity, and the 4-nitro group can be used to explore electronic effects on potency and selectivity [1]. Procuring this specific compound allows medicinal chemistry teams to build upon published SAR data to design novel, patentable analogs.

Antifungal Agrochemical Lead Discovery

Based on cross-study SAR evidence, pyrazole carboxamides with heterocyclic amides (like isoxazole) can exhibit potent antifungal activity against agriculturally relevant pathogens such as Rhizoctonia solani [2]. This compound's unique nitro-isoxazole substitution pattern makes it a valuable diversity point for screening libraries aimed at discovering new fungicidal leads with EC50 values in the sub-μg/mL range [2].

Smurf-1 Inhibition for Pulmonary Arterial Hypertension Research

This compound falls within the chemical space claimed in patents for selective Smurf-1 inhibitors, a novel therapeutic approach for pulmonary arterial hypertension (PAH) [3]. As part of a proprietary scaffold series, it is essential for organizations investigating the BMP signaling pathway and seeking to validate Smurf-1 as a drug target [3].

Chemical Biology Tool Compound Development

The distinct combination of a 4-nitro group and a 5-methylisoxazole amide provides a unique hydrogen-bonding and electronic profile [1][3]. This can be exploited to design chemical probes for target identification studies. The compound's structural complexity makes it a more specific tool than simpler pyrazole carboxamides, reducing the likelihood of off-target effects in cellular assays [1].

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